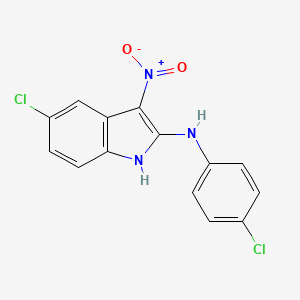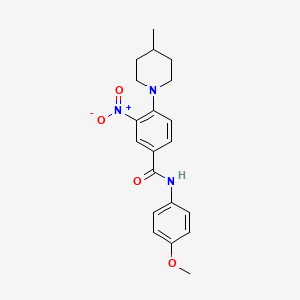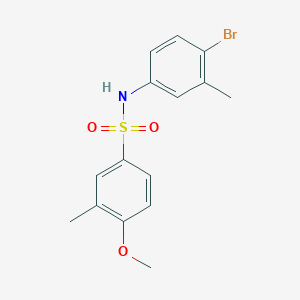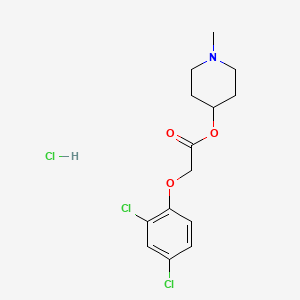
5-chloro-N-(4-chlorophenyl)-3-nitro-1H-indol-2-amine
概要
説明
5-Chloro-N-(4-chlorophenyl)-3-nitro-1H-indol-2-amine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of chloro and nitro groups attached to the indole ring, which can significantly influence its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-chlorophenyl)-3-nitro-1H-indol-2-amine typically involves multi-step organic reactions. One common method is the nitration of 5-chloro-1H-indole, followed by the introduction of the 4-chlorophenyl group through a coupling reaction. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The coupling reaction often employs palladium-catalyzed cross-coupling techniques, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
化学反応の分析
Types of Reactions
5-Chloro-N-(4-chlorophenyl)-3-nitro-1H-indol-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution: Nucleophiles like amines, thiols, and bases such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 5-chloro-N-(4-chlorophenyl)-3-amino-1H-indol-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized indole derivatives.
科学的研究の応用
5-Chloro-N-(4-chlorophenyl)-3-nitro-1H-indol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antifungal activities.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indole compounds.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Material Science: Investigated for its potential use in the development of organic electronic materials and dyes.
作用機序
The mechanism of action of 5-chloro-N-(4-chlorophenyl)-3-nitro-1H-indol-2-amine involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The chloro groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The indole ring structure allows the compound to mimic natural indole derivatives, facilitating its interaction with biological targets such as enzymes, receptors, and DNA .
類似化合物との比較
Similar Compounds
5-Chloro-1H-indole: Lacks the nitro and 4-chlorophenyl groups, making it less active in certain biological assays.
3-Nitro-1H-indole: Lacks the chloro and 4-chlorophenyl groups, affecting its chemical reactivity and biological activity.
N-(4-Chlorophenyl)-1H-indole-2-amine: Lacks the nitro group, which can influence its biological properties.
Uniqueness
5-Chloro-N-(4-chlorophenyl)-3-nitro-1H-indol-2-amine is unique due to the presence of both chloro and nitro groups, which can significantly enhance its chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research and drug discovery.
特性
IUPAC Name |
5-chloro-N-(4-chlorophenyl)-3-nitro-1H-indol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2/c15-8-1-4-10(5-2-8)17-14-13(19(20)21)11-7-9(16)3-6-12(11)18-14/h1-7,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXNVULZYUSNIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C3=C(N2)C=CC(=C3)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4093434.png)
![3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B4093447.png)
![1-(4-chlorophenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4093452.png)
![4-nitro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4093457.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxybutan-1-one](/img/structure/B4093473.png)
![5-(4-chlorophenyl)-7-(2-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4093476.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-4-nitrobenzamide](/img/structure/B4093488.png)
![5-(4-methoxyphenyl)-7-(2-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4093489.png)
![N-butyl-N-[(5-methyl-2-thienyl)methyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B4093502.png)


![4-ethoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4093519.png)

